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Cat. No.: B041692

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridin-3-amine, with the CAS number 5350-93-6, is a pivotal heterocyclic building
block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structural
features, comprising a pyridine ring substituted with both a reactive chlorine atom and a
nucleophilic amino group, render it a versatile intermediate for the synthesis of a wide array of
complex molecules.[1] This guide provides a comprehensive overview of its chemical
properties, synthesis, and significant applications, with a focus on its role in drug discovery and
development, particularly as a key pharmacophore in kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-Chloropyridin-3-amine is
presented in the table below. While some physical properties like melting and boiling points are
not consistently reported across all commercial suppliers, the available data provides a useful
reference for handling and characterization.
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Property Value Reference(s)
CAS Number 5350-93-6 [2]
Molecular Formula C5H5CIN2 [2]
Molecular Weight 128.56 g/mol [2][3]
IUPAC Name 6-chloropyridin-3-amine [2]
3-Amino-6-chloropyridine, 2-
Synonyms Chloro-5-aminopyridine, 5- [3]
Amino-2-chloropyridine
Appearance Solid [4]
XLogP3 1.1 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor
C)(;untg p : 13
Rotatable Bond Count 0 [3]
Exact Mass 128.0141259 g/mol [3]
Solubility DMSO: 100 mg/mL (777.83 n

mM)

Synthesis of 6-Chloropyridin-3-amine

The synthesis of 6-Chloropyridin-3-amine can be achieved through various methods. One
common laboratory-scale approach involves the amination of a di-substituted pyridine, such as
2,5-dichloropyridine. While a detailed, high-yield protocol specifically for this conversion is not
readily available in the provided search results, a general procedure can be inferred from
similar reactions.

A plausible synthetic route would involve the selective nucleophilic aromatic substitution of one
of the chlorine atoms in 2,5-dichloropyridine with an amino group. This can often be
accomplished using ammonia or a protected amine source under elevated temperature and
pressure, potentially with a catalyst.
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Below is a logical workflow for a potential synthesis.
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Fig. 1. Synthetic Workflow for 6-Chloropyridin-3-amine.

Applications in Drug Development

6-Chloropyridin-3-amine is a valuable building block in the synthesis of numerous biologically
active compounds, particularly in the development of kinase inhibitors for cancer therapy. The
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pyridine and amine functionalities serve as crucial pharmacophoric elements that can engage
in key interactions within the ATP-binding site of various kinases.

Role as a Pharmacophore in Kinase Inhibitors

The 3-aminopyridine core is a well-established pharmacophore in the design of kinase
inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region
of the kinase, a critical interaction for potent inhibition. The pyridine nitrogen can act as a
hydrogen bond acceptor. The chlorine atom at the 6-position provides a convenient handle for
further chemical modifications, such as cross-coupling reactions, to introduce additional
functionalities that can enhance potency, selectivity, and pharmacokinetic properties.
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Fig. 2: Pharmacophoric Interactions in Kinase Inhibition.

Synthesis of Imatinib Ahalogues and Other Kinase
Inhibitors

6-Chloropyridin-3-amine and its derivatives are key intermediates in the synthesis of a variety
of kinase inhibitors, including analogues of the well-known drug imatinib.[1][5] The general
strategy involves utilizing the amino group for coupling with a pyrimidine moiety and the chloro
group for subsequent cross-coupling reactions to introduce diverse aryl or heteroaryl groups.
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Experimental Protocols

The reactivity of the chlorine atom in 6-Chloropyridin-3-amine makes it an excellent substrate
for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This
reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug
discovery to synthesize libraries of compounds for structure-activity relationship (SAR) studies.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 6-Chloropyridin-3-amine with
an arylboronic acid. Reaction conditions may require optimization depending on the specific
boronic acid used.

Materials:

6-Chloropyridin-3-amine

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh3)4, PdCI2(dppf))

Base (e.g., K2C0O3, Cs2C0O3, Na2C03)

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Inert gas (Nitrogen or Argon)

Procedure:

To a dry reaction flask, add 6-Chloropyridin-3-amine (1.0 equiv.), the arylboronic acid (1.1-
1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

The flask is evacuated and backfilled with an inert gas three times.

Add the degassed solvent to the reaction mixture.

The reaction mixture is stirred and heated under an inert atmosphere until the starting
material is consumed (monitored by TLC or LC-MS).
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e Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic

solvent, and washed with water and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the desired

coupled product.
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Fig. 3: Experimental Workflow for Suzuki-Miyaura Coupling.

Safety and Handling

6-Chloropyridin-3-amine should be handled in a well-ventilated area, preferably in a chemical
fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly
sealed container in a cool, dry place away from incompatible materials. For detailed safety
information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Chloropyridin-3-amine is a commercially available and highly versatile building block with
significant applications in the synthesis of pharmaceuticals and agrochemicals. Its utility is
primarily derived from the presence of two reactive sites that allow for sequential and selective
functionalization. A thorough understanding of its chemical properties and reactivity is essential
for its effective use in the design and synthesis of novel molecules with desired biological
activities. This guide provides a foundational understanding for researchers and scientists
working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 6-Chloropyridin-3-amine (CAS No.
5350-93-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b041692#6-chloropyridin-3-amine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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